molecular formula C13H29NO5Si B3106006 N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide CAS No. 156214-80-1

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

Cat. No.: B3106006
CAS No.: 156214-80-1
M. Wt: 307.46 g/mol
InChI Key: QKDAMFXBOUOVMF-UHFFFAOYSA-N
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Description

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide is a silane coupling agent widely employed in the functionalization of glass substrates for high-density DNA and RNA microarray synthesis. Its structure comprises a triethoxysilylpropyl group, which forms stable covalent bonds with hydroxylated surfaces (e.g., glass or silica), and a 4-hydroxybutyramide moiety that provides accessible hydroxyl (-OH) groups for subsequent chemical modifications, such as oligonucleotide attachment via phosphoramidite chemistry .

The compound is critical in photolithographic microarray fabrication protocols, where it ensures uniform surface silanization, enabling precise spatial control over probe synthesis. Applications span genomics, diagnostics, and data storage, where its reliability in generating high-density arrays (up to 1 million features/cm²) has been validated . Key synthetic protocols involve incubating glass slides in a solution of ethanol/water (95:5 v/v) with 0.2–1.6% acetic acid and the silane, followed by curing at 120°C to stabilize siloxane bonds .

Properties

IUPAC Name

4-hydroxy-N-(3-triethoxysilylpropyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDAMFXBOUOVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)CCCO)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186543-03-3
Record name N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide typically involves the reaction of 3-aminopropyltriethoxysilane with 4-hydroxybutyric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

    Reaction Setup: The reaction is conducted in a solvent such as toluene or ethanol.

    Addition of Reagents: 3-aminopropyltriethoxysilane is added to the solvent, followed by the slow addition of 4-hydroxybutyric acid.

    Reaction Conditions: The mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete reaction.

    Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves similar steps as the laboratory synthesis but is optimized for higher efficiency and cost-effectiveness. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Hydrolysis

The triethoxysilyl group of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanol groups.

(C2H5O)3Si(CH2)3NHC(O)(CH2)3OH+3H2O(HO)3Si(CH2)3NHC(O)(CH2)3OH+3C2H5OH(C2H5O)3Si(CH2)3NHC(O)(CH2)3OH+3H2O\rightleftharpoons (HO)3Si(CH2)3NHC(O)(CH2)3OH+3C2H5OH

This reaction is typically conducted at room temperature or slightly elevated temperatures. The hydrolyzable ethoxy groups enhance its reactivity, promoting strong covalent bonds with substrates.

Condensation

The silanol groups formed via hydrolysis can further condense to form siloxane bonds (Si-O-Si), which are essential for cross-linking and bonding with other materials. This condensation reaction results in the formation of siloxane networks.

2(HO)3Si(CH2)3NHC(O)(CH2)3OH(HO)2Si(CH2)3NHC(O)(CH2)3OSi(CH2)3NHC(O)(CH2)3OSi(OH)2+H2O2(HO)3Si(CH2)3NHC(O)(CH2)3OH\rightleftharpoons (HO)2Si(CH2)3NHC(O)(CH2)3O-Si(CH2)3NHC(O)(CH2)3OSi(OH)2+H2O

Acids or bases can be used as catalysts to accelerate the condensation reaction. These networks are crucial for the compound’s application in coatings and adhesives.

Substitution

This compound can participate in substitution reactions with other functional groups, enhancing its reactivity and versatility. Various reagents, including alkyl halides and acyl chlorides, can be used under controlled conditions to achieve substitution reactions. Substitution reactions can yield a wide range of functionalized derivatives with tailored properties for specific applications.

Silanization

The silane group (triethoxysilyl) can react with inorganic surfaces like glass or silicon dioxide (SiO2), forming covalent bonds.

(C2H5O)3Si(CH2)3NHC(O)(CH2)3OH+SurfaceOHSurfaceOSi(OC2H5)2(CH2)3NHC(O)(CH2)3OH+C2H5OH(C2H5O)3Si(CH2)3NHC(O)(CH2)3OH+Surface-OH\rightarrow Surface-O-Si(OC2H5)2(CH2)3NHC(O)(CH2)3OH+C2H5OH

This is particularly useful in modifying surfaces to enable the attachment of biomolecules or other functional groups. For example, TEOS-HB has been used as an anchoring reagent to immobilize photocleavable linker molecules onto glass slides for light-directed DNA synthesis.

Reaction with Biomolecules

The amide group (4-hydroxybutyramide) provides a reactive group for further attachment of biomolecules or other functional groups.

TEOS-HB facilitates the attachment of biomolecules to surfaces and acts as a coupling agent, bridging organic and inorganic materials effectively. The presence of both silane and amide functionalities enables TEOS-HB to react with inorganic surfaces, forming covalent bonds and facilitating the attachment of biomolecules, crucial for applications such as DNA synthesis on glass surfaces.

Hydrolytic Stability

This compound decomposes slowly in contact with moist air and rapidly in contact with water .

G-Quadruplex Binding

TEOS-HB has been shown to improve the binding affinity and stability of thrombin-binding aptamers on modified surfaces, demonstrating its potential in enhancing nucleic acid interactions on solid supports.

Scientific Research Applications

Chemical Properties and Structure

TEOS-HB features a triethoxysilyl group attached to a propyl chain, which is further linked to a 4-hydroxybutyramide moiety. Its molecular formula is C13H29NO5Si, with a molecular weight of approximately 307.46 g/mol. The bifunctional nature of this compound allows it to interact effectively with both organic and inorganic materials, making it an effective coupling agent in various chemical processes.

Materials Science

TEOS-HB is widely used in materials science for surface modification and adhesion promotion:

  • Surface Modification : It can create self-assembled monolayers on substrates like glass, enhancing their properties for various applications. For instance, it has been employed to functionalize glass surfaces for DNA synthesis, allowing for controlled positioning of DNA strands during the synthesis process using light irradiation .
  • Adhesion Promotion : The compound serves as an excellent coupling agent that improves adhesion between polymers and inorganic materials. This is particularly useful in the production of composites where strong interfacial bonding is crucial .

Biotechnology

In biotechnology, TEOS-HB facilitates the modification of biomolecules and surfaces:

  • Bioconjugation : The hydroxybutyramide moiety allows for the attachment of biomolecules to surfaces, enhancing biocompatibility. This property is critical for developing biosensors and other biomedical devices .
  • Drug Delivery Systems : TEOS-HB can be utilized in drug delivery systems to improve the stability and performance of medical devices. Its ability to form covalent bonds with various substrates makes it suitable for creating tailored drug delivery platforms .

Medical Applications

TEOS-HB's unique reactivity lends itself to several medical applications:

  • Medical Devices : By modifying the surfaces of medical devices, TEOS-HB can enhance their biocompatibility and functional performance. For example, it has been used in coatings that improve the durability of implants .
  • Tissue Engineering : The compound's ability to bond with biological tissues makes it valuable in tissue engineering applications where scaffold materials require strong adhesion to living cells .

Case Study 1: DNA Synthesis on Glass Surfaces

A study demonstrated the use of TEOS-HB as an anchoring reagent for immobilizing photocleavable linker molecules on glass slides. This facilitated light-directed synthesis of DNA, allowing precise control over the positioning of DNA strands during synthesis .

Case Study 2: Medical Device Coatings

Research indicated that coatings modified with TEOS-HB exhibited improved biocompatibility and mechanical stability when applied to medical implants. These enhancements significantly contributed to the longevity and effectiveness of the devices in clinical settings .

Mechanism of Action

The mechanism of action of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide involves its ability to form strong covalent bonds with both organic and inorganic substrates. The compound’s triethoxysilyl group undergoes hydrolysis and condensation reactions to form siloxane bonds, which are responsible for its strong adhesion properties. Additionally, the hydroxybutyramide moiety can interact with various functional groups, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide with structurally or functionally analogous silane coupling agents:

Table 1: Comparative Analysis of Silane Coupling Agents

Compound Name Key Functional Groups Primary Application Performance Characteristics References
This compound Triethoxysilyl, 4-hydroxybutyramide DNA/RNA microarrays on glass substrates High hydroxyl density (~10¹⁵ OH/cm²), photolithography-compatible, stable siloxane bonding
N-[N-(3-Triethoxysilylpropyl)succinamoyl]dihexadecylamine (Silicalipid) Triethoxysilyl, succinamoyl, C16 alkyl chains Lipid nanoparticle stabilization Amphiphilic structure integrates into lipid bilayers; enhances colloidal stability
Bis-(3-triethoxysilylpropyl)tetrasulfane (TESPT) Triethoxysilyl, tetrasulfane bridge Silica-rubber composites Sulfur bridges enhance crosslinking; improves tensile strength by 40–60%
N-(3-Propyltriethoxysilyl)-4-hydroxybutyramide (HBAPTES)* Triethoxysilyl, 4-hydroxybutyramide Oligonucleotide synthesis on polymers Compatible with PEG-modified surfaces; enables flexible substrate functionalization

Detailed Findings

Functional Group and Application Specificity this compound: Optimized for glass substrates, its 4-hydroxybutyramide group provides hydroxyls for phosphoramidite-based DNA synthesis. The triethoxysilyl group ensures robust adhesion to glass, with curing protocols (120°C, vacuum) enhancing bond stability . Silicalipid: Incorporates hydrophobic C16 alkyl chains and a succinamoyl linker, making it ideal for lipid nanoparticle (LNP) systems. The silane anchors LNPs to silica surfaces, while alkyl chains stabilize perfluorocarbon cores . TESPT: The tetrasulfane (-S-S-S-S-) bridge promotes covalent linkages between silica nanoparticles and rubber matrices, critical for tire manufacturing. This compound increases abrasion resistance and mechanical strength in composites . HBAPTES: Used with poly(ethylene glycol) (PEG) to functionalize poly(dimethylsiloxane) (PDMS) surfaces, enabling oligonucleotide synthesis on flexible substrates. Structural similarities to the target compound suggest adaptability across material types .

Synthesis and Stability The target compound requires mild acidic conditions (ethanol/water/acetic acid) for silanization, avoiding aggressive solvents. Post-curing at 120°C ensures hydrolytic stability, critical for microarray reusability . TESPT requires basic or neutral conditions for silica-rubber integration, with tetrasulfane bonds degrading at high temperatures (>150°C), limiting its thermal stability compared to the target compound . Silicalipid’s synthesis involves multi-step organic reactions (e.g., succinamoyl coupling), reducing scalability compared to the target’s single-step silanization .

Performance Metrics Hydroxyl Density: The target compound achieves ~10¹⁵ OH/cm² on glass, enabling high-fidelity probe attachment . Mechanical Enhancement: TESPT improves rubber tensile strength by 40–60%, whereas the target compound focuses on chemical rather than mechanical performance . Colloidal Stability: Silicalipid extends lipid nanoparticle half-life to >72 hours in serum, a metric irrelevant to the target’s microarray role .

Biological Activity

N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide, also known as TEOS-HB, is a silane compound with significant biological activity, particularly in the fields of bioconjugation and surface modification. Its unique structure includes a triethoxysilyl group attached to a propyl chain linked to a 4-hydroxybutyramide moiety. This combination allows for versatile applications in materials science and biochemistry, particularly in creating tailored substrates for various research purposes.

  • Molecular Formula : C13H29NO5Si
  • Molecular Weight : Approximately 307.46 g/mol
  • Functional Groups : Silane and hydroxybutyramide

The presence of both silane and amide functionalities enables TEOS-HB to react with inorganic surfaces, forming covalent bonds and facilitating the attachment of biomolecules, which is crucial for applications such as DNA synthesis on glass surfaces .

TEOS-HB's biological activity is primarily attributed to its ability to facilitate the attachment of biomolecules to surfaces. This property is particularly valuable in bioconjugation, where it acts as a coupling agent, bridging organic and inorganic materials effectively. The hydrolyzable ethoxy groups enhance its reactivity, promoting strong covalent bonds with substrates.

Applications in Research

  • DNA Microarray Synthesis : TEOS-HB has been utilized in the light-directed synthesis of DNA on glass surfaces. It serves as an anchoring reagent for photocleavable linker molecules, allowing for controlled positioning of DNA strands during synthesis .
  • Bioconjugation Studies : The compound's bifunctional nature allows it to interact with silicate surfaces and organic molecules, making it an effective agent in various chemical processes aimed at modifying surfaces for enhanced biological interactions .

Case Study 1: Surface Functionalization for DNA Synthesis

A study demonstrated the successful use of TEOS-HB for functionalizing glass plates used in automated DNA synthesizers. The process involved immersing cleaned glass plates in a solution of TEOS-HB, followed by thorough rinsing and curing at elevated temperatures to achieve optimal surface characteristics for oligonucleotide synthesis .

Case Study 2: G-Quadruplex Binding

Research has explored the interaction of G-quadruplex structures with thrombin-binding aptamers on surfaces modified with TEOS-HB. The modification significantly improved the binding affinity and stability of these aptamers, showcasing the compound's potential in enhancing nucleic acid interactions on solid supports .

Safety and Toxicological Information

While TEOS-HB has beneficial applications, it also poses certain health risks:

  • Skin Irritation : Causes skin irritation upon contact.
  • Eye Irritation : Can cause serious eye irritation.
  • Respiratory Effects : May irritate the respiratory tract if inhaled.
  • Chronic Effects : On contact with water, it liberates ethanol, which can have chronic effects on the central nervous system .

Summary of Toxicity Data

EndpointEffect
Skin ContactCauses irritation
Eye ContactCauses serious irritation
InhalationMay cause respiratory tract irritation
IngestionPotentially harmful if swallowed

Q & A

Basic Research Questions

Q. What methods are recommended for functionalizing glass substrates with N-(3-triethoxysilylpropyl)-4-hydroxybutyramide in microarray synthesis?

  • Methodology :

  • Prepare a silane buffer containing 1.6% this compound in 95% ethanol and 0.1% glacial acetic acid. Immerse glass slides (e.g., Schott Nexterion Glass D) in this solution for 4 hours at room temperature under gentle agitation. Post-silanization, rinse slides twice in 95% ethanol/water with 0.2% acetic acid, dry, and cure overnight at 120°C in a vacuum oven .
  • Ensure surface cleanliness by pre-washing slides in acetone and ultrasonic baths to remove contaminants .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

  • Methodology :

  • Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of siloxane bonds (Si-O-Si) and hydroxyl groups.
  • Nuclear magnetic resonance (NMR) or mass spectrometry (MS) can verify molecular structure (C₁₃H₂₉NO₅Si, MW 307.46) and purity .
  • Monitor batch consistency via HPLC with a polar stationary phase to detect impurities .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodology :

  • Store in a UV-protected desiccator with anhydrous Drierite to prevent hydrolysis of triethoxysilyl groups.
  • Maintain temperatures below 25°C and avoid prolonged exposure to humidity (>30% RH) .

Advanced Research Questions

Q. How can silanization efficiency be optimized when using this compound for DNA microarray fabrication?

  • Methodology :

  • Conduct contact angle measurements to assess hydrophilicity post-silanization. Optimal water contact angles range between 30–50°, indicating sufficient hydroxyl group availability for oligonucleotide coupling .
  • Use atomic force microscopy (AFM) to evaluate surface uniformity and detect aggregation. Adjust silane concentration (1.2–2.0%) and curing time (12–24 hrs) to balance coverage and steric hindrance .

Q. What experimental strategies resolve contradictions in silanization outcomes between this compound and other silanes (e.g., GPTMS)?

  • Methodology :

  • Perform X-ray photoelectron spectroscopy (XPS) to compare surface elemental composition (e.g., Si, O, N) and quantify silane density.
  • Evaluate hybridization efficiency on microarrays using fluorescently labeled DNA probes. This compound typically shows higher probe density due to its hydroxyl-rich interface compared to epoxy-functionalized silanes like GPTMS .

Q. How does acidic pH during silanization affect the covalent bonding of this compound to glass surfaces?

  • Methodology :

  • Acidic conditions (0.1–0.2% acetic acid) catalyze hydrolysis of ethoxy groups, accelerating siloxane network formation. Titrate pH between 4.5–5.5 and monitor reaction kinetics via quartz crystal microbalance (QCM) to optimize bond stability .
  • Compare FTIR spectra before/after curing to confirm crosslinking .

Q. What are the challenges in scaling up this compound-based functionalization for high-throughput DNA data storage?

  • Methodology :

  • Implement roll-to-roll processing with controlled humidity chambers to ensure uniform silane deposition on large glass substrates.
  • Validate scalability using next-generation sequencing (NGS) to assess error rates in synthesized DNA strands, targeting <0.1% mismatches .

Key Research Findings

  • This compound enables high-density DNA microarrays with >10⁵ probes/cm², critical for genomics and data storage applications .
  • Stability under aqueous hybridization conditions (pH 7–9, 45–65°C) makes it superior to amine-reactive silanes .
  • Contamination risks arise from incomplete rinsing, leading to non-specific DNA binding ; mitigate with ultrasonic cleaning in ethanol/acetic acid .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide
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N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide

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